molecular formula C20H32N2O2 B14798691 N-(Adamantan-2-yl)-2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanamide

N-(Adamantan-2-yl)-2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanamide

Cat. No.: B14798691
M. Wt: 332.5 g/mol
InChI Key: AEVACFBOMFGFDF-WJDWOHSUSA-N
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Description

2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[33113,7]dec-2-ylpentanamide is a complex organic compound with a unique structure that includes a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. The reaction mixture is refluxed for 2 hours, followed by cooling and recrystallization from ethanol to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(Dimethylamino)methylene]-4,4-dimethyl-3-oxo-N-tricyclo[3.3.1.13,7]dec-2-ylpentanamide apart from similar compounds is its unique tricyclic structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

(2Z)-N-(2-adamantyl)-2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C20H32N2O2/c1-20(2,3)18(23)16(11-22(4)5)19(24)21-17-14-7-12-6-13(9-14)10-15(17)8-12/h11-15,17H,6-10H2,1-5H3,(H,21,24)/b16-11-

InChI Key

AEVACFBOMFGFDF-WJDWOHSUSA-N

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/N(C)C)/C(=O)NC1C2CC3CC(C2)CC1C3

Canonical SMILES

CC(C)(C)C(=O)C(=CN(C)C)C(=O)NC1C2CC3CC(C2)CC1C3

Origin of Product

United States

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